5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its pharmacological properties.
Mechanism of Action
Target of Action
It’s known that benzodiazepines generally act on the central nervous system, specifically the gamma-aminobutyric acid (gaba) receptors .
Mode of Action
Benzodiazepines typically enhance the effect of the neurotransmitter gaba, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given that benzodiazepines typically enhance GABA activity. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Pharmacokinetics
Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
Benzodiazepines typically result in decreased anxiety, sedation, relaxation of muscles, and anticonvulsive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multiple steps. One common method includes the condensation of 4-(trifluoromethyl)benzylamine with a suitable benzodiazepine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Scientific Research Applications
5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
The presence of the trifluoromethyl group in 5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one distinguishes it from other benzodiazepines. This group can enhance the compound’s lipophilicity, potentially leading to faster onset of action and altered metabolic pathways. Additionally, the trifluoromethyl group can influence the compound’s binding affinity to the GABA receptor, potentially enhancing its pharmacological effects.
Properties
IUPAC Name |
5-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O/c24-23(25,26)18-12-10-16(11-13-18)15-28-20-9-5-4-8-19(20)22(27-14-21(28)29)17-6-2-1-3-7-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPUDDUKGREJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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